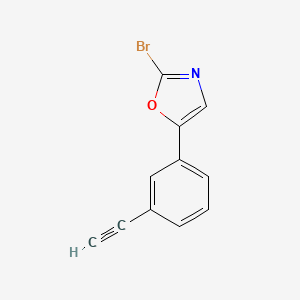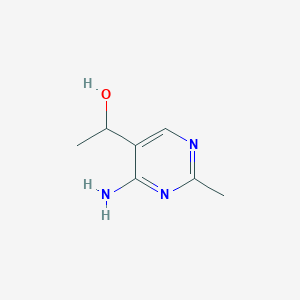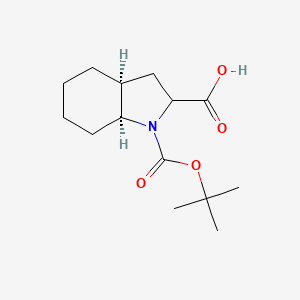
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by an indole ring system that is fully saturated, making it an octahydro-indole derivative The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group on the second carbon atom of the indole ring adds to its distinctiveness
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of an indole derivative to obtain the octahydro-indole core. This is followed by the introduction of the tert-butoxycarbonyl group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The final step involves the carboxylation of the indole ring, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: Unique due to its fully saturated indole ring and specific functional groups.
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group on the third carbon atom.
(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-4-carboxylic acid: Similar structure but with the carboxylic acid group on the fourth carbon atom.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 |
InChIキー |
POJYGQHOQQDGQZ-QRHSGQBVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


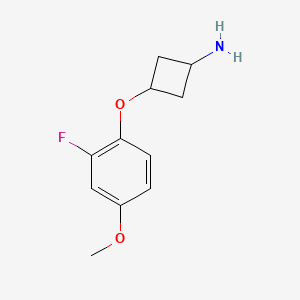
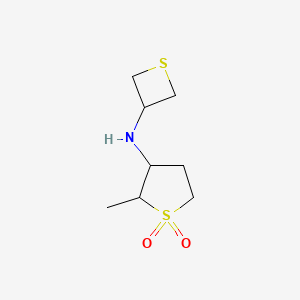
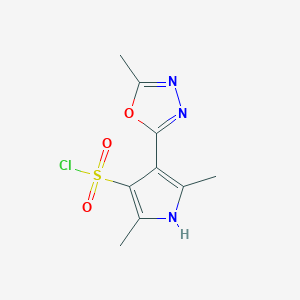
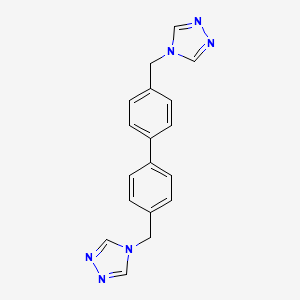
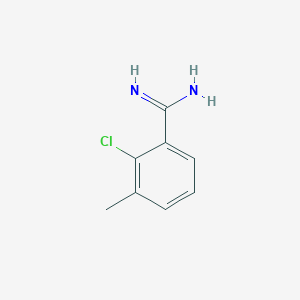
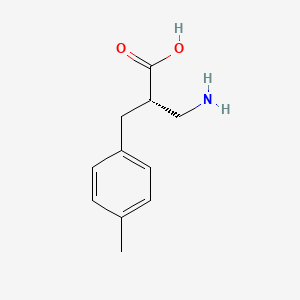
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)
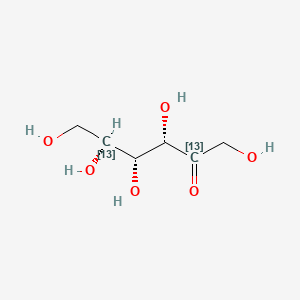
![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)
